An In-depth Technical Guide to the Synthesis, Properties, and Potential Applications of 2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine
An In-depth Technical Guide to the Synthesis, Properties, and Potential Applications of 2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine, a compound of interest within the broader class of imidazo[1,5-a]pyridines. While this specific molecule is not extensively documented in publicly available literature, this document will leverage data from closely related analogs and the synthesis of its core scaffold to provide a detailed technical resource.
Introduction: The Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities. Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The specific substitution pattern of 2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine, featuring a phenyl group at the 3-position and an ethanamine side chain at the 1-position, suggests potential for unique pharmacological properties.
Chemical Structure and Physicochemical Properties
The core structure of the target molecule is the 3-phenylimidazo[1,5-a]pyridine moiety. The addition of an ethanamine group at the 1-position introduces a basic and flexible side chain, which can significantly influence its solubility, membrane permeability, and interactions with biological targets.
Table 1: Predicted Physicochemical Properties of 2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine and Related Compounds
| Property | 2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine (Predicted) | 3-Phenylimidazo[1,5-a]pyridine[1] | 2-(Imidazo[1,5-a]pyridin-3-yl)ethanamine[2] |
| Molecular Formula | C₁₅H₁₅N₃ | C₁₃H₁₀N₂ | C₉H₁₁N₃ |
| Molecular Weight | 237.30 g/mol | 194.23 g/mol | 161.20 g/mol |
| CAS Number | Not Available | 35854-46-7 | 792128-14-4 |
| Predicted LogP | ~2.5 - 3.5 | 2.6 | ~0.8 |
| Predicted pKa (Amine) | ~9.0 - 10.0 | N/A | ~9.5 |
| Predicted Solubility | Moderately soluble in aqueous acid | Low aqueous solubility | High aqueous solubility |
Note: Properties for the target compound are predicted based on its structure and data from analogs. Experimental verification is required.
Synthesis of the Core Scaffold and the Target Molecule
The synthesis of the 3-phenylimidazo[1,5-a]pyridine core is a critical first step. A plausible synthetic strategy can be adapted from established literature procedures for similar compounds. A key publication by Kamal et al. (2020) describes the synthesis of (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-ones, which confirms the accessibility of the desired 3-phenylimidazo[1,5-a]pyridin-1-yl core.
Proposed Synthetic Pathway
A potential synthetic route to 2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine is outlined below. This pathway is a hypothesis based on established organic chemistry principles and published syntheses of related imidazo[1,5-a]pyridines.[3][4]
Caption: Proposed synthetic pathway for 2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine.
Detailed Experimental Protocols (Hypothetical)
Step 1: Synthesis of 3-Phenylimidazo[1,5-a]pyridine
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To a solution of 2-(aminomethyl)pyridine (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (2.0 eq).
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Add phenacyl bromide (1.0 eq) portion-wise at room temperature.
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Stir the reaction mixture at 80-100 °C for 4-6 hours, monitoring by TLC.
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After completion, cool the reaction mixture, pour it into ice-water, and extract with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 3-phenylimidazo[1,5-a]pyridine.
Step 2: Functionalization at C1 with a Protected Ethanamine Precursor
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To a solution of 3-phenylimidazo[1,5-a]pyridine (1.0 eq) in anhydrous THF, add a strong base such as sodium hydride (1.2 eq) at 0 °C under an inert atmosphere.
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Stir the mixture for 30 minutes at 0 °C.
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Add N-(2,2-diethoxyethyl)acetamide (1.1 eq) and allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction carefully with water and extract with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the product by column chromatography.
Step 3: Deprotection and Formation of the Primary Amine
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Dissolve the product from Step 2 in a mixture of acetic acid and water.
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Heat the mixture at reflux for 2-4 hours to hydrolyze the acetal and amide.
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Cool the reaction and neutralize with a base (e.g., sodium bicarbonate).
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Extract the intermediate aldehyde with an organic solvent.
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To the crude aldehyde, add a solution of ammonium acetate (excess) and sodium cyanoborohydride (1.5 eq) in methanol.
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Stir the reaction at room temperature overnight.
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Quench the reaction with dilute HCl and then basify with NaOH.
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Extract the final product with an organic solvent, dry, and purify by column chromatography to yield 2-(3-phenylimidazo[1,5-a]pyridin-1-yl)ethanamine.
Potential Pharmacological Activity and Biological Evaluation
While no specific biological data exists for the target molecule, the imidazo[1,5-a]pyridine scaffold is known for a variety of biological activities.
Anticancer Potential
Derivatives of imidazo[1,5-a]pyridine have demonstrated significant cytotoxic potential against various cancer cell lines. For instance, (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-ones have been evaluated for their in vitro cytotoxic potential against a panel of cancer cell lines including A549 (human lung cancer) and HCT-116 (human colorectal cancer). Another study on imidazo[1,5-a]pyridine-benzimidazole hybrids also reported cytotoxic activity against a panel of sixty human tumor cell lines.[5]
Proposed In Vitro Evaluation Workflow:
Caption: Workflow for in vitro anticancer evaluation.
Antimicrobial Activity
Certain imidazo[1,5-a]quinoxaline derivatives, which share a similar fused heterocyclic system, have shown antimicrobial properties.[6] Therefore, it is plausible that 2-(3-phenylimidazo[1,5-a]pyridin-1-yl)ethanamine could exhibit antibacterial or antifungal activity.
Proposed Antimicrobial Screening:
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Minimum Inhibitory Concentration (MIC) Assay: Determine the lowest concentration of the compound that inhibits the visible growth of a microorganism. This can be performed against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
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Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: To determine if the compound is bacteriostatic/fungistatic or bactericidal/fungicidal.
Conclusion and Future Directions
2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine represents an intriguing yet underexplored molecule within the pharmacologically significant imidazo[1,5-a]pyridine class. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic pathway offers a viable route for its preparation, and the outlined biological screening protocols can serve as a starting point for investigating its therapeutic potential. Further research is warranted to synthesize this compound, confirm its structure, and explore its pharmacological profile in detail. The insights gained from such studies could pave the way for the development of novel therapeutic agents based on the imidazo[1,5-a]pyridine scaffold.
References
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Kamal, A., et al. (2020). Synthesis of (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-ones as potential cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 30(18), 127432. [Link]
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Reddy, T. S., et al. (2017). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry, 15(38), 8193-8207. [Link]
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Mihorianu, M., et al. (2011). Synthesis of novel imidazo[1,5-a]pyridine derivates. Revue Roumaine de Chimie, 56(7), 689-694. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. [Link]
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PubChem. (n.d.). 3-Phenylimidazo(1,5-a)pyridine. [Link]
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Kavaliauskas, P., et al. (2013). Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. European Journal of Medicinal Chemistry, 68, 219-228. [Link]
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